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This guide provides an objective comparison of ivabradine's selectivity against various cardiac

ion channels, supported by experimental data. Ivabradine is a heart rate-lowering agent

primarily known for its specific inhibition of the "funny" current (If) in the sinoatrial node, which

is mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3]

This action effectively reduces the heart rate without impacting myocardial contractility or blood

pressure.[3] However, understanding its interaction with other cardiac ion channels is crucial for

a comprehensive safety and efficacy profile. Recent studies have revealed that ivabradine also

interacts with other channels, which has important clinical implications.[1][4][5]

Quantitative Comparison of Ivabradine's Potency at
Various Cardiac Ion Channels
The selectivity of ivabradine is quantified by comparing its half-maximal inhibitory concentration

(IC50) across different ion channels. A lower IC50 value indicates a higher potency of the drug

for that specific channel. The data presented below has been compiled from various

electrophysiological studies.
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Ion Channel Current Subtype(s) IC50 (µM)
Primary
Function

Reference

HCN If
HCN1,

HCN2, HCN4
~0.5 - 2.5

Pacemaker

current in the

sinoatrial

node

[6]

hERG IKr Kv11.1 ~11

Rapid

delayed

rectifier K+

current,

crucial for

cardiac

repolarization

[5][7]

Nav INa Nav1.5 ~30

Rapid

depolarizatio

n phase of

the cardiac

action

potential

[4][7][8]

Kv IKs Kv7.1 >100

Slow delayed

rectifier K+

current

[5]

Cav ICaL Cav1.2
No significant

effect

Plateau

phase of the

cardiac action

potential and

excitation-

contraction

coupling

[4]

Key Observations:

Ivabradine is most potent at inhibiting HCN channels, with IC50 values in the low micromolar

range.[6]
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The potency of ivabradine for the hERG (Kv11.1) channel is approximately 5- to 10-fold

lower than for HCN channels.[5][7]

Inhibition of the cardiac sodium channel Nav1.5 requires significantly higher concentrations

of ivabradine.[4][7]

Ivabradine shows negligible effects on the slow delayed rectifier potassium channel Kv7.1

and the L-type calcium channel Cav1.2 at clinically relevant concentrations.[4][5]

Despite its affinity for hERG channels, ivabradine does not typically cause significant

prolongation of the QT interval, a common side effect of hERG-blocking drugs.[1][9] The

concurrent inhibition of late sodium currents and calcium currents at higher concentrations may

counteract the QT-prolonging effects of hERG blockade.[1][4] The inhibition of Nav1.5 channels

may contribute to the observed slowing of atrioventricular conduction.[1]

Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp

technique, which is the gold standard for studying ion channel electrophysiology.[1][10]

Objective: To determine the concentration-dependent effect of ivabradine on specific cardiac

ion currents (e.g., If, IKr, INa).

1. Cell Preparation:

Cell Lines: Human Embryonic Kidney (HEK293) cells or tsA-201 cells are commonly used.[5]

[10] These cells do not endogenously express most cardiac ion channels, making them ideal

for heterologous expression systems.

Transfection: The cells are stably or transiently transfected with plasmids containing the

cDNA for the human ion channel subunit of interest (e.g., hHCN4, hKv11.1, hNav1.5).

2. Electrophysiological Recording:

Configuration: The whole-cell patch-clamp configuration is used to measure the electrical

currents across the entire cell membrane.[10]
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Electrodes: Glass micropipettes with a resistance of 2-5 MΩ are filled with an intracellular

solution.[10]

Solutions:

Intracellular Solution (mM): Typically contains 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10

HEPES, with the pH adjusted to 7.2.[11]

Extracellular Solution (mM): A physiological saline solution (e.g., Tyrode's solution) is

used, typically containing 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10

HEPES, with the pH adjusted to 7.4.[11]

Drug Application: Ivabradine is dissolved in the extracellular solution and perfused onto the

cell at increasing concentrations.

3. Voltage-Clamp Protocols:

Specific voltage-clamp protocols are applied to the cell membrane to activate, inactivate, and

de-activate the ion channels of interest, allowing for the isolation and measurement of the

specific current.

For example, to measure IKr (hERG) current, a depolarizing pulse is applied to activate the

channels, followed by a repolarizing step to record the characteristic tail current.[10]

4. Data Analysis:

The peak current amplitude is measured before and after the application of different

concentrations of ivabradine.

A concentration-response curve is generated by plotting the percentage of current inhibition

against the drug concentration.

The curve is then fitted with a Hill equation to determine the IC50 value.[10]
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Caption: Workflow for assessing ivabradine's ion channel selectivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12758366?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12758366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Target Off-Target Effects

Ivabradine

HCN Channels (If)

High Potency
(IC50 ~0.5-2.5 µM)

hERG (IKr)

Moderate Potency
(IC50 ~11 µM)

Nav1.5 (INa)

Low Potency
(IC50 ~30 µM)

Cav1.2 (ICaL)

Very Low Potency

Heart Rate Reduction

Inhibition

No Significant
QT Prolongation Slowed AV Conduction No Significant Effect

Click to download full resolution via product page

Caption: Ivabradine's signaling pathway and selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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